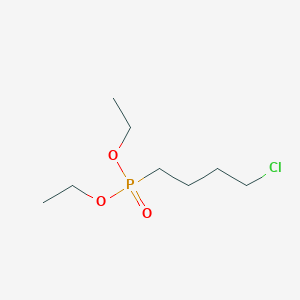

Diethyl(4-chlorobutyl)phosphonate

Description

Diethyl(4-chlorobutyl)phosphonate is an organophosphorus compound characterized by a four-carbon alkyl chain with a chlorine atom at the terminal position and a diethyl phosphonate group. Phosphonates like this are often utilized as enzyme inhibitors, flame retardants, or intermediates in organic synthesis due to their stability and reactivity .

Properties

IUPAC Name |

1-chloro-4-diethoxyphosphorylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDOTROBGXYZAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diethyl(4-chlorobutyl)phosphonate can be synthesized through various methods. One common synthetic route involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. For diethyl(4-chlorobutyl)phosphonate, diethyl phosphite reacts with 4-chlorobutyl chloride under controlled conditions to yield the desired product . Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and purity .

Chemical Reactions Analysis

Diethyl(4-chlorobutyl)phosphonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions.

Cross-Coupling Reactions: Using catalysts like palladium, diethyl(4-chlorobutyl)phosphonate can undergo cross-coupling reactions with aryl and vinyl halides.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl(4-chlorobutyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Medicine: Some derivatives of diethyl(4-chlorobutyl)phosphonate have potential therapeutic applications due to their biological activity.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl(4-chlorobutyl)phosphonate involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by mimicking the natural substrate or by binding to the active site. The phosphonate group is known for its stability and resistance to hydrolysis, which enhances its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Diethyl(4-chlorobutyl)phosphonate with structurally and functionally related phosphonates, focusing on chain length, substituent effects, biological activity, and physicochemical properties.

Chlorinated Alkyl Phosphonates

- Diethyl(3-chloropropyl)phosphonate :

Exhibits nearly identical inhibitory activity to Diethyl(4-chlorobutyl)phosphonate in histamine release assays, indicating minimal impact of chain length differences (C3 vs. C4) on efficacy . - Diethyl(5-chloropentyl)phosphonate :

Demonstrates significantly higher inhibition potency than the C3 and C4 analogs, highlighting the importance of extended alkyl chains (C5) for enhanced biological activity .

Substituent Effects

- Diethyl(5-aminopentyl)phosphonate: Substituting chlorine with an amino group at the terminal position (C5) increases inhibitory activity by ~30% compared to the 5-chloropentyl analog, underscoring the role of polar functional groups in enhancing target binding .

- Diethyl(4-chlorobenzyl)phosphonate :

Replacing the aliphatic butyl chain with an aromatic benzyl group alters physicochemical properties (e.g., molecular weight: 262.67 g/mol vs. ~227.64 g/mol for the butyl analog) and likely affects solubility and electronic interactions due to the aromatic ring .

Aryl-Substituted Phosphonates

Compounds such as diethyl (4-hydroxyphenyl)phosphonate and diethyl (4-acetylphenyl)phosphonate () are synthesized under mild, base-free conditions (e.g., visible-light catalysis). These aryl phosphonates exhibit distinct reactivity profiles compared to alkyl analogs, making them suitable for applications in photoredox catalysis or materials science.

Physicochemical Properties

Biological Activity

Diethyl(4-chlorobutyl)phosphonate is a phosphonated compound that has gained attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

Diethyl(4-chlorobutyl)phosphonate is characterized by the presence of a phosphonate group attached to a 4-chlorobutyl moiety. The synthesis typically involves the reaction of diethyl phosphite with 4-chlorobutyl bromide, leading to the formation of the desired phosphonate. The reaction can be carried out under mild conditions, often yielding high purity products suitable for biological testing.

Antimicrobial Properties

Research indicates that diethyl(4-chlorobutyl)phosphonate exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of diethyl(4-chlorobutyl)phosphonate. For instance, derivatives of phosphonates have been reported to inhibit cancer cell proliferation in various human cancer cell lines, including lung and breast cancer cells. The compound may induce apoptosis through the activation of specific signaling pathways, although further research is needed to elucidate these mechanisms.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15 | Inhibition of proliferation |

| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |

Neuroprotective Effects

Diethyl(4-chlorobutyl)phosphonate has also been investigated for its neuroprotective properties. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted on various phosphonates, including diethyl(4-chlorobutyl)phosphonate, revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to assess inhibition zones, confirming the compound's efficacy.

- Anticancer Research : In a series of experiments involving human cancer cell lines, diethyl(4-chlorobutyl)phosphonate demonstrated an IC50 value indicating effective cytotoxicity against cancer cells. Mechanistic studies suggested that it may work by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.

- Neuroprotection Trials : A recent trial assessed the neuroprotective effects of diethyl(4-chlorobutyl)phosphonate in a mouse model of oxidative stress. Results indicated a reduction in markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.